An In-depth Technical Guide to the Synthesis of 6-chloro-9-ethyl-9H-purine
An In-depth Technical Guide to the Synthesis of 6-chloro-9-ethyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-chloro-9-ethyl-9H-purine is a key intermediate in the synthesis of a variety of biologically active purine derivatives. Its strategic functionalization at the C6 position, enabled by the reactive chloro group, allows for the introduction of diverse substituents, leading to the development of molecules with potential therapeutic applications, including antiviral and anticancer agents. This guide provides a comprehensive overview of the primary synthesis pathway for 6-chloro-9-ethyl-9H-purine, an analysis of alternative synthetic methodologies, and a discussion of the critical factors governing regioselectivity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 6-chloro-9-ethyl-9H-purine is presented below. It is important to note that while some experimental data is available, specific experimental NMR and melting point data are not consistently reported in publicly accessible literature. Therefore, predicted values based on analogous structures and spectroscopic principles are also provided for a more complete profile.
| Parameter | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₄ | [1] |
| Molecular Weight | 182.61 g/mol | [1] |
| CAS Number | 5462-86-2 | [2] |
| Appearance | White to pale yellow solid (predicted) | |
| Melting Point | Not available in cited literature | [1] |
| 1H NMR (Predicted) | δ ~1.5 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~8.6 (s, 1H, C2-H), ~8.8 (s, 1H, C8-H) | |
| 13C NMR (Predicted) | δ ~15 (CH₃), ~42 (CH₂), ~131 (C5), ~145 (C8), ~151 (C4), ~152 (C2), ~152 (C6) | |
| Mass Spectrum (m/z) | [M+H]⁺: 183.04320 | [3] |
I. Primary Synthesis Pathway: N9-Alkylation of 6-Chloropurine
The most direct and widely employed method for the synthesis of 6-chloro-9-ethyl-9H-purine is the N9-alkylation of 6-chloropurine with an ethylating agent. This reaction is a classic example of nucleophilic substitution, where the deprotonated purine nitrogen attacks the electrophilic ethyl group.
A. Synthesis of the Starting Material: 6-Chloropurine
The precursor, 6-chloropurine, is commonly synthesized from the readily available starting material, hypoxanthine. The reaction involves the conversion of the hydroxyl group at the C6 position of hypoxanthine to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine
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Reagents: Hypoxanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as a catalyst and acid scavenger).
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Procedure:
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In a reaction vessel equipped with a reflux condenser and a stirring mechanism, a mixture of hypoxanthine, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.
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The mixture is heated to reflux (typically around 105-110 °C) and maintained at this temperature for a period of 4 to 8 hours, during which the hypoxanthine will gradually dissolve.
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After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.
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The resulting residue is cooled and carefully quenched by the addition of ice water.
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The pH of the aqueous solution is adjusted to neutral or slightly basic (pH 7-8) using an alkaline solution (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 6-chloropurine.
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The solid product is collected by filtration, washed with cold water, and dried to yield 6-chloropurine.
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Yield: This method can provide high yields of 6-chloropurine, often in the range of 85-95%.
B. N9-Ethylation of 6-Chloropurine
With the 6-chloropurine in hand, the next step is the introduction of the ethyl group at the N9 position of the purine ring. This is typically achieved by reacting 6-chloropurine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.
Experimental Protocol: Synthesis of 6-chloro-9-ethyl-9H-purine
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Reagents: 6-Chloropurine, Ethyl iodide (or ethyl bromide), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).
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Procedure:
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To a solution of 6-chloropurine in anhydrous DMF, a slight excess of a base (e.g., sodium hydride or potassium carbonate) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The use of a strong base like NaH ensures the complete deprotonation of the purine N-H.
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The resulting suspension is stirred at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the purine anion.
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Ethyl iodide (or ethyl bromide) is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
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The product is extracted into an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford pure 6-chloro-9-ethyl-9H-purine.
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C. Reaction Mechanism and Regioselectivity
The alkylation of purines can, in principle, occur at either the N7 or N9 position of the imidazole ring, leading to a mixture of regioisomers. However, the N9-alkylated product is generally the major product due to thermodynamic and steric factors.
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Thermodynamic Control: The N9-substituted purine is typically the thermodynamically more stable isomer.
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Steric Hindrance: The substituent at the C6 position can sterically hinder the approach of the alkylating agent to the N7 position, thus favoring alkylation at the less hindered N9 position.
Strategies to enhance N9 regioselectivity include the use of bulky protecting groups at the C6 position or specific reaction conditions that favor the formation of the N9 isomer.
II. Alternative Synthesis Pathways
While direct N9-alkylation is the most common approach, several other methods can be employed for the synthesis of N9-substituted purines, each with its own advantages and disadvantages.
A. Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the N-alkylation of purines. This reaction allows for the coupling of an alcohol (in this case, ethanol) with the purine under mild, neutral conditions, using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
A key advantage of the Mitsunobu reaction is that it often proceeds with high regioselectivity for the N9 position and occurs with inversion of configuration at the alcohol's stereocenter (if applicable). However, a significant drawback is the formation of stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification.
B. TBAF-Assisted N9-Alkylation
A more recent development in purine alkylation involves the use of tetrabutylammonium fluoride (TBAF) as a catalyst. This method offers a rapid and efficient route to N9-alkylated purines under mild conditions. The fluoride ion is thought to act as a base to deprotonate the purine and also as a phase-transfer catalyst. This method has been shown to provide high yields and selectivity for the N9 isomer in short reaction times.
C. Michael Addition
For the synthesis of N9-substituted purines with more complex alkyl chains, Michael addition can be a viable strategy. This involves the conjugate addition of the purine anion to an α,β-unsaturated carbonyl compound. While not directly applicable to the synthesis of the simple 9-ethyl derivative, it is a valuable method for introducing functionalized alkyl groups at the N9 position.
III. Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Direct N9-Alkylation | 6-Chloropurine, Ethyl halide, Base (NaH, K₂CO₃) | Anhydrous DMF, 0 °C to RT | Well-established, high yields, readily available reagents. | Requires anhydrous conditions, potential for N7-isomer formation. |
| Mitsunobu Reaction | 6-Chloropurine, Ethanol, PPh₃, DEAD/DIAD | Anhydrous THF, RT | Mild conditions, high N9-regioselectivity, inversion of stereochemistry. | Stoichiometric byproducts complicating purification. |
| TBAF-Assisted Alkylation | 6-Chloropurine, Ethyl halide, TBAF | Acetonitrile, RT | Mild conditions, rapid reaction times, high yields and selectivity. | TBAF can be hygroscopic and require careful handling. |
Conclusion
The synthesis of 6-chloro-9-ethyl-9H-purine is a critical step in the development of numerous purine-based compounds of medicinal interest. The primary and most practical route remains the direct N9-alkylation of 6-chloropurine, a process that is both high-yielding and utilizes readily accessible materials. While alternative methods such as the Mitsunobu reaction and TBAF-assisted alkylation offer advantages in terms of mildness and regioselectivity, they also present their own challenges, particularly concerning purification and reagent handling. A thorough understanding of these synthetic pathways, coupled with an appreciation for the factors governing regioselectivity, is essential for researchers and drug development professionals working in this field.
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